1-Cyclopropyl-3-hydroxy-2,2-diphenylpropan-1-one
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Overview
Description
1-Cyclopropyl-3-hydroxy-2,2-diphenylpropan-1-one is an organic compound that features a cyclopropyl group, a hydroxyl group, and two phenyl groups attached to a propanone backbone
Preparation Methods
The synthesis of 1-Cyclopropyl-3-hydroxy-2,2-diphenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl ketone with benzaldehyde in the presence of a base to form the desired product. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
1-Cyclopropyl-3-hydroxy-2,2-diphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 1-cyclopropyl-2,2-diphenylpropan-1-one, while reduction of the carbonyl group may produce 1-cyclopropyl-3-hydroxy-2,2-diphenylpropan-1-ol.
Scientific Research Applications
1-Cyclopropyl-3-hydroxy-2,2-diphenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Cyclopropyl-3-hydroxy-2,2-diphenylpropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and carbonyl groups can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. The phenyl groups may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
1-Cyclopropyl-3-hydroxy-2,2-diphenylpropan-1-one can be compared with similar compounds such as:
1,3-Diphenyl-2-propanone: This compound lacks the cyclopropyl group and hydroxyl group, making it less reactive in certain chemical reactions.
2,3-Dihydroxy-1,3-diphenyl-1-propanone: This compound has an additional hydroxyl group, which may enhance its solubility and reactivity in aqueous environments.
2-Cyclopropen-1-one, 2,3-diphenyl-: This compound features a cyclopropenone ring, which imparts different electronic properties compared to the cyclopropyl group in this compound.
Properties
CAS No. |
89867-90-3 |
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Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
1-cyclopropyl-3-hydroxy-2,2-diphenylpropan-1-one |
InChI |
InChI=1S/C18H18O2/c19-13-18(17(20)14-11-12-14,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,19H,11-13H2 |
InChI Key |
MELKRELPNYRVKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C(CO)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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